Bilirubin

Übersicht

Beschreibung

Bilirubin ist eine rot-orangefarbene Verbindung, die im normalen katabolischen Weg vorkommt, der Häm bei Wirbeltieren abbaut. Dieser Katabolismus ist ein notwendiger Prozess bei der Beseitigung von Abfallprodukten im Körper, die aus der Zerstörung von alten oder anormalen roten Blutkörperchen entstehen . This compound ist für die gelbe Farbe heilender Blutergüsse und die gelbe Verfärbung bei Gelbsucht verantwortlich . Es ist ein Hauptbestandteil der Galle, einer wichtigen Verdauungsflüssigkeit, die von der Leber aus dem Blut gereinigt wird .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Bilirubin wird im Körper durch den Abbau von Häm, einem Bestandteil des Hämoglobins in roten Blutkörperchen, gebildet. Das Hämmolekül wird zunächst durch das Enzym Häm-Oxygenase in Biliverdin umgewandelt, und dann wird Biliverdin durch Biliverdin-Reduktase zu this compound reduziert .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise ein chemisches Verfahren durch alkalische Hydrolyse, um die β-Glucuronsäuregruppe zu entfernen. Bei der Hydrolyse wird eine hochkonzentrierte Natriumhydroxidlösung bei hoher Temperatur verwendet . Eine weitere Methode beinhaltet die Ganzzelltransformation unter Verwendung von rekombinantem Corynebacterium glutamicum, das eine β-Glucuronidase aus Staphylococcus-Spezies exprimiert .

Analyse Chemischer Reaktionen

Reaktionstypen: Bilirubin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es kann durch chemische Verbindungen wie Vanadat oder das Enzym Bilirubinoxidase zu Biliverdin oxidiert werden, das anschließend zu zunächst violetten und dann farblosen Produkten oxidiert .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Oxidation von this compound verwendet werden, sind Vanadat und Bilirubinoxidase. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein dieser Reagenzien in einer wässrigen Lösung .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei der Oxidation von this compound gebildet werden, sind Biliverdin und seine nachfolgenden Oxidationsprodukte, die zunächst violett sind und dann farblos werden .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have identified bilirubin as a significant neuroprotective agent. Research conducted at Johns Hopkins University revealed that this compound levels in the brain are significantly higher than in the liver, suggesting a crucial role in brain health. The study demonstrated that this compound protects against oxidative stress by neutralizing harmful superoxide radicals, which are implicated in neurodegenerative diseases such as Huntington's and Parkinson's disease.

Case Study: this compound and Oxidative Stress

- Study Design : Mice were genetically modified to lack this compound production.

- Findings : Mice without this compound exhibited two to three times more brain damage compared to normal mice when subjected to oxidative stress.

- : this compound's antioxidant properties may provide a novel approach for treating neurodegenerative diseases .

Cardiovascular Health

This compound has been shown to have beneficial effects on cardiovascular health. It acts as an antioxidant and anti-inflammatory agent, potentially reducing the risk of cardiovascular diseases.

Experimental Evidence

- Study : In a rat model of ischemia-reperfusion injury, administration of this compound reduced infarct size and improved cardiac function.

- Mechanism : this compound enhances nitric oxide bioavailability while decreasing reactive oxygen species production .

Data Table: Effects of this compound on Cardiovascular Parameters

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Infarct Area (mm²) | 25 | 10 |

| Cardiac Function (Ejection Fraction %) | 40% | 60% |

Metabolic Syndrome and Obesity

This compound has been recognized for its role in regulating metabolism and may offer therapeutic benefits for conditions like obesity and metabolic syndrome.

Mechanistic Insights

- Research Findings : this compound interacts with peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and reducing fat accumulation in the liver.

- Clinical Implications : Elevated this compound levels are associated with improved insulin sensitivity and lower risks of developing metabolic syndrome .

Case Study: this compound's Role in Insulin Sensitivity

- Model : Diet-induced obesity mice treated with this compound.

- Results : Significant reductions in body weight, blood glucose levels, and improvements in adipokine profiles were observed post-treatment .

Renal Protection

This compound's protective effects extend to renal health, where it has been shown to mitigate kidney injury and fibrosis.

Research Findings

- Study Cohort : A cohort of over 1,000 patients was analyzed for serum this compound levels and renal outcomes.

- Results : Patients with mildly elevated this compound levels exhibited better renal prognosis compared to those with lower levels.

- Mechanism : this compound treatment reduced fibronectin expression in tubular epithelial cells, indicating its potential as a therapeutic target for chronic kidney disease .

Data Table: Renal Outcomes Based on this compound Levels

| This compound Level (mg/dL) | eGFR Reduction (%) | Risk of Dialysis Initiation (%) |

|---|---|---|

| 0.5 - 0.8 | 30% | 20% |

| 0.8 - 1.2 | 10% | 5% |

Wirkmechanismus

Bilirubin exerts its effects through various mechanisms. It is produced by the breakdown of heme in the reticuloendothelial system, where heme is converted to biliverdin by heme oxygenase, and then biliverdin is reduced to this compound by biliverdin reductase . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver, where it is conjugated with glucuronic acid by the enzyme glucuronyl transferase to form conjugated this compound . Conjugated this compound is then excreted into the bile and eventually into the intestines, where it is further metabolized and excreted .

Vergleich Mit ähnlichen Verbindungen

Bilirubin ähnelt in seiner Struktur anderen Tetrapyrrolverbindungen wie Biliverdin und Phycobilinen . Biliverdin ist ein Zwischenprodukt im katabolischen Weg von Häm, und es wird durch Biliverdin-Reduktase zu this compound umgewandelt . Phycobiline sind Pigmente, die in Cyanobakterien und bestimmten Algen vorkommen, und sie teilen sich eine ähnliche Tetrapyrrolstruktur mit this compound . this compound ist einzigartig in seiner Rolle beim Abbau von Häm und seinem Vorkommen bei Wirbeltieren .

Liste ähnlicher Verbindungen:- Biliverdin

- Phycobiline

- Hemin

- Porphyrine

Biologische Aktivität

Bilirubin, a yellow compound resulting from the breakdown of heme, has traditionally been viewed as a waste product. Recent research, however, has illuminated its significant biological roles, particularly as an antioxidant and immunomodulatory agent. This article explores the various biological activities of this compound, emphasizing its physiological relevance, mechanisms of action, and potential therapeutic applications.

Overview of this compound Metabolism

This compound is produced through the catabolism of heme, primarily from hemoglobin in red blood cells. The process involves several key enzymes:

- Heme Oxygenase (HO) : Converts heme into biliverdin, carbon monoxide (CO), and free iron.

- Biliverdin Reductase (BVR) : Reduces biliverdin to this compound.

The conversion pathway can be summarized as follows:

Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities. At physiological levels, it acts as an effective scavenger of reactive oxygen species (ROS), particularly singlet oxygen. This activity is enhanced under low oxygen conditions typical of many tissues (approximately 2% oxygen) compared to atmospheric levels (20%) .

- Scavenging Free Radicals : this compound interrupts free radical chain reactions, thus preventing cellular damage.

- Regulation of Nitric Oxide : In cardiac tissues, this compound enhances nitric oxide bioavailability while reducing reactive oxygen species production .

Immunomodulatory Effects

Emerging studies suggest that this compound possesses significant immunomodulatory properties. It has been shown to inhibit T cell responses and promote immune tolerance both in vitro and in vivo . This effect is distinct from its antioxidant activity and indicates a broader role in regulating immune responses.

Key Findings

- Inhibition of T Cell Activation : this compound suppresses CD4+ T cell responses, which may have implications for autoimmune diseases and transplant tolerance .

- Potential Therapeutic Applications : Its immunosuppressive effects could be harnessed for treating conditions characterized by excessive immune activation.

Role as a Metabolic Hormone

Recent investigations have redefined this compound as a metabolic hormone that influences various physiological processes. Notably, it interacts with nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and energy homeostasis .

Implications for Metabolic Health

- Reduction of Hepatic Steatosis : this compound has been linked to decreased fat accumulation in the liver, suggesting potential benefits for metabolic disorders like obesity and diabetes .

- Cardiovascular Protection : Elevated this compound levels are associated with reduced cardiovascular risk factors, although this effect may vary by sex .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Sedlak et al. (2020) | Demonstrated that this compound's antioxidant activity increases under hypoxic conditions. |

| Zhang et al. (2021) | Found that this compound significantly inhibits T cell proliferation in vitro. |

| Thomas et al. (2022) | Reported that this compound reduces fat accumulation in PPARα knockout mice, confirming its role as a metabolic regulator. |

Eigenschaften

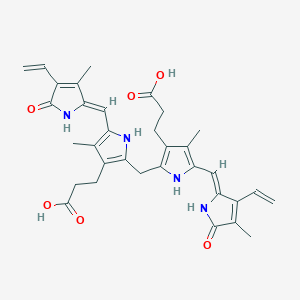

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060905 | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Bilirubin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 25 °C | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

635-65-4, 18422-02-1, 93891-87-3 | |

| Record name | Bilirubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.